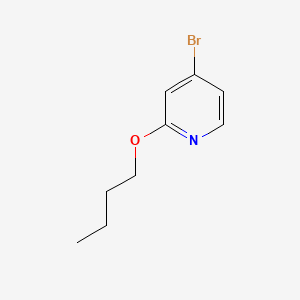

4-Bromo-2-butoxypyridine

Beschreibung

4-Bromo-2-butoxypyridine is a halogenated pyridine derivative with a bromine atom at the 4-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their electronic and steric effects, which influence reactivity and biological activity.

Eigenschaften

IUPAC Name |

4-bromo-2-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHKWHALRIANCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737419 | |

| Record name | 4-Bromo-2-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289027-85-5 | |

| Record name | 4-Bromo-2-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for preparing 4-Bromo-2-butoxypyridine involves the reaction of 2-butoxypyridine with bromine under basic conditions. The specific steps are as follows:

- Dissolve 2-butoxypyridine in ethanol.

- Add a solution of sodium hydroxide to the mixture.

- Slowly add bromine to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature until completion .

Industrial Production Methods

Industrial production of 4-Bromo-2-butoxypyridine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to optimize the reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-butoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides are formed.

Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-butoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in metal-catalyzed reactions.

Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Bromo-2-butoxypyridine depends on its specific application. In metal-catalyzed reactions, it acts as a ligand, coordinating with metal centers to facilitate catalytic processes. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal catalyst used .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are compared below:

*Note: Data for 4-Bromo-2-butoxypyridine inferred from analogs.

Key Observations :

- Lipophilicity : The butoxy group in 4-Bromo-2-butoxypyridine likely increases hydrophobicity compared to smaller substituents (e.g., F, Cl, cyclopropyl), impacting solubility and bioavailability.

- Electron-Withdrawing Effects : Bromine and halogens (F, Cl) at the 4-position stabilize the pyridine ring via electron withdrawal, enhancing electrophilic substitution reactivity.

- Steric Effects : Bulky groups like cyclopropyl or butoxy may hinder reactions at adjacent positions, directing regioselectivity in cross-coupling reactions.

Biologische Aktivität

4-Bromo-2-butoxypyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Pyridine derivatives are known for their diverse biological activities, including anti-tumor, anti-viral, and anti-microbial properties. The specific compound 4-Bromo-2-butoxypyridine is being investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

2. Synthesis of 4-Bromo-2-butoxypyridine

The synthesis of 4-Bromo-2-butoxypyridine typically involves the reaction of 4-bromopyridine with butanol under controlled conditions. The reaction can be optimized using various catalysts and solvents to enhance yield and purity.

3.1 Anti-Tumor Activity

Recent studies have indicated that 4-Bromo-2-butoxypyridine exhibits significant anti-tumor activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced viability.

Table 1: Anti-Tumor Activity of 4-Bromo-2-butoxypyridine

| Concentration (µM) | % Cell Viability (Cancer Cell Lines) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Data derived from cell viability assays conducted on various cancer cell lines.

3.2 Anti-Microbial Activity

The compound also displays notable anti-microbial properties against several bacterial strains. In particular, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus effectively.

Table 2: Anti-Microbial Activity of 4-Bromo-2-butoxypyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Data collected from broth microdilution methods.

Case Study A: Evaluation of Cytotoxicity

A study evaluated the cytotoxic effects of various concentrations of 4-Bromo-2-butoxypyridine on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as an anti-cancer agent.

Figure 1: Cytotoxicity Profile

Cytotoxicity Profile

Case Study B: Efficacy Against Biofilms

Another study focused on the efficacy of this compound against biofilm formation by Staphylococcus aureus. It was found that at a concentration of 50 µg/mL, the compound reduced biofilm formation by over 70%.

5. Conclusion

The biological activity of 4-Bromo-2-butoxypyridine presents promising avenues for further research, particularly in the fields of oncology and infectious disease treatment. Its anti-tumor and anti-microbial properties highlight its potential as a valuable therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.